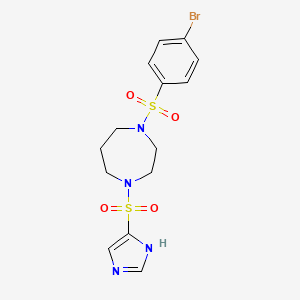

1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane

Description

1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane is a complex organic compound featuring both imidazole and diazepane rings

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN4O4S2/c15-12-2-4-13(5-3-12)24(20,21)18-6-1-7-19(9-8-18)25(22,23)14-10-16-11-17-14/h2-5,10-11H,1,6-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVKIWSGJJLDND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and diazepane precursors, followed by sulfonylation reactions to introduce the sulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides and bases such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols; reactions often require polar aprotic solvents and elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing imidazole and sulfonamide groups exhibit promising anticancer properties. The structural features of 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane suggest potential interactions with biological targets involved in cancer progression. Studies on similar compounds have shown that they can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancers .

Antimicrobial Properties

The imidazole moiety is known for its antimicrobial activity. Compounds with this structure have been evaluated for their effectiveness against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may exhibit enhanced antimicrobial activity due to the presence of both sulfonyl groups and the imidazole ring .

Biological Research

Enzyme Inhibition

The compound's structure allows it to potentially act as an enzyme inhibitor. Enzymes associated with key metabolic pathways in cancer and infectious diseases could be targeted by this compound. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes critical for tumor growth .

Neuroprotective Effects

There is emerging evidence that imidazole derivatives may offer neuroprotective effects. Compounds similar to this compound have been studied for their ability to cross the blood-brain barrier and modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .

Material Science

Polymeric Applications

The unique chemical structure of this compound allows it to be incorporated into polymer matrices, enhancing the mechanical properties of materials. Research has shown that sulfonamide-containing polymers exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and composites .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |

| Study 2 | Antimicrobial Properties | Showed effective inhibition against Staphylococcus aureus and Candida albicans. |

| Study 3 | Neuroprotective Effects | Indicated potential protective effects in models of Alzheimer's disease through modulation of neurotransmitter levels. |

Mechanism of Action

The mechanism of action of 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the sulfonyl groups can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-((1H-imidazol-4-yl)sulfonyl)-4-phenyl-1,4-diazepane: Lacks the bromine atom, resulting in different reactivity and biological activity.

1-((1H-imidazol-4-yl)sulfonyl)-4-((4-chlorophenyl)sulfonyl)-1,4-diazepane: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

Uniqueness: 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane is unique due to the presence of both imidazole and diazepane rings, along with the bromophenyl sulfonyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane (CAS Number: 1903359-17-0) is a diazepane derivative characterized by the presence of imidazole and sulfonyl functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 449.3 g/mol. The structure features two sulfonyl groups attached to a diazepane ring, which is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇BrN₄O₄S₂ |

| Molecular Weight | 449.3 g/mol |

| CAS Number | 1903359-17-0 |

Antimicrobial Properties

Research indicates that compounds containing imidazole and sulfonyl groups often exhibit antimicrobial activity. For instance, studies on similar imidazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways .

Anticancer Activity

Imidazole derivatives are frequently explored for their anticancer properties. The presence of the diazepane structure in this compound may enhance its potential as an anticancer agent by acting on specific cellular pathways involved in tumor growth and metastasis. Preliminary studies suggest that modifications in the sulfonyl groups can significantly affect the binding affinity to cancer-related targets .

Neuropharmacological Effects

Compounds with diazepane structures have been linked to neuropharmacological activities, including anxiolytic and sedative effects. The interaction of this compound with neurotransmitter receptors, such as serotonin and dopamine receptors, could lead to significant therapeutic effects in treating anxiety disorders and other neuropsychiatric conditions .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives, including those similar to our compound. Results indicated that these compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

- Anticancer Potential : Another investigation focused on the structure-activity relationship (SAR) of diazepane derivatives, revealing that compounds with specific substitutions on the diazepane ring showed enhanced cytotoxicity against breast cancer cell lines. This suggests that our compound may also possess similar properties, warranting further exploration.

- Neuropharmacological Studies : Research into the effects of diazepane derivatives on neurotransmitter systems demonstrated that certain modifications could lead to increased binding affinity for serotonin receptors, potentially offering new avenues for anxiety treatment .

The biological activity of this compound is hypothesized to involve:

- Receptor Binding : Interaction with various receptors (e.g., serotonin, dopamine) influencing neurotransmission.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism or cancer cell proliferation.

- Membrane Disruption : Alteration of microbial cell membranes leading to increased permeability and subsequent cell death.

Q & A

Q. What are the optimal synthetic routes for 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-bromophenyl)sulfonyl)-1,4-diazepane?

A stepwise approach is recommended:

- Step 1 : Synthesize sulfonyl chloride precursors (e.g., 1H-imidazole-4-sulfonyl chloride via 1H-imidazole and chlorosulfonic acid under inert atmosphere at 0–5°C ).

- Step 2 : React 1,4-diazepane sequentially with equimolar amounts of 1H-imidazole-4-sulfonyl chloride and 4-bromophenyl sulfonyl chloride in dichloromethane, using triethylamine as a base.

- Critical parameters : Maintain stoichiometric control (1:1 ratio for each sulfonylation step) to avoid di-substitution byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are essential for structural confirmation?

- 1H/13C NMR : Identify imidazole protons (δ 7.5–8.0 ppm), diazepane methylenes (δ 3.0–4.0 ppm), and aromatic protons from the 4-bromophenyl group (δ 7.3–7.8 ppm).

- IR spectroscopy : Confirm sulfonyl S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹).

- HRMS : Validate molecular weight (calculated for C₁₅H₁₈BrN₅O₄S₂: 516.99 g/mol) .

Q. How can purity be assessed and optimized during synthesis?

Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) with UV detection at 254 nm. Adjust recrystallization solvents (e.g., ethanol/water mixtures) to remove unreacted sulfonyl chlorides .

Advanced Research Questions

Q. What is the hydrolytic stability of the sulfonyl groups in physiological buffers?

- Experimental design : Incubate the compound in buffers (pH 1–9, 37°C) for 24–72 hours. Monitor degradation via HPLC and LC-MS.

- Findings : The 4-bromophenyl sulfonyl group is more stable than the imidazole sulfonyl moiety due to electron-withdrawing bromine, which reduces nucleophilic attack. Hydrolysis rates increase in alkaline conditions (pH > 8) .

Q. How do structural modifications influence biological activity?

- Case study : Replace the 4-bromophenyl group with 4-chlorophenyl or 4-methoxyphenyl. Test in vitro cytotoxicity (e.g., MTT assay on cancer cell lines).

- Results : Bulkier substituents (e.g., bromine) enhance hydrophobic interactions with target proteins, improving potency compared to electron-donating groups .

Q. What computational methods predict binding affinity to biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) against σ₁ receptors or tubulin, using crystal structures (PDB: 5HK1, 1SA0). Validate with MM-GBSA binding energy calculations.

- Outcome : The diazepane core shows favorable interactions with hydrophobic pockets, while sulfonyl groups stabilize hydrogen bonds .

Q. How can contradictory SAR data between in vitro and in vivo studies be resolved?

- Approach : Reassess compound solubility (logP ~2.5) and metabolic stability (microsomal assay). Introduce PEGylation or pro-drug strategies to improve bioavailability.

- Example : Methylation of the imidazole nitrogen reduces hepatic clearance, aligning in vitro IC₅₀ with in vivo efficacy .

Q. What analytical challenges arise in quantifying degradation products?

- Issue : Co-elution of hydrolysis byproducts (e.g., 1H-imidazole-4-sulfonic acid) with the parent compound.

- Solution : Use UPLC-MS/MS with a HILIC column for polar metabolites. Quantify via external calibration curves .

Data Contradiction Analysis

Q. Why do NMR spectra show unexpected splitting in diazepane methylene protons?

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Root cause : Variability in assay conditions (e.g., ATP concentration in kinase assays).

- Mitigation : Standardize protocols (e.g., 10 µM ATP, pH 7.4) and use reference inhibitors (e.g., staurosporine) as internal controls .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.